2,6-Dimethylheptane-4-thiol

Description

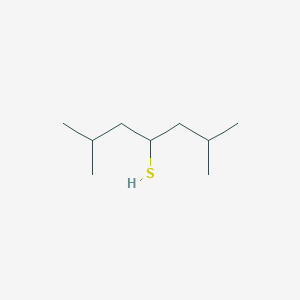

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20S |

|---|---|

Molecular Weight |

160.32 g/mol |

IUPAC Name |

2,6-dimethylheptane-4-thiol |

InChI |

InChI=1S/C9H20S/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3 |

InChI Key |

HGWOJLWEENGVHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)S |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2,6 Dimethylheptane 4 Thiol

Reactivity Profiles of the Thiol (-SH) Functional Group

The thiol group is the defining feature of 2,6-dimethylheptane-4-thiol, governing its chemical personality. Unlike its alcohol analog, the sulfur atom imparts distinct properties, including higher acidity, greater nucleophilicity, and susceptibility to oxidation.

The sulfur atom in this compound possesses lone pairs of electrons and is highly polarizable, making it an excellent nucleophile. masterorganicchemistry.com It can be readily deprotonated by a base to form the corresponding thiolate anion, [CC(C)CC(S⁻)CC(C)C], which is an even more potent nucleophile. This high nucleophilicity allows it to participate in a wide range of reactions, particularly nucleophilic substitution (SN2) and conjugate addition reactions. acs.org

The reactivity in SN2 reactions with alkyl halides would lead to the formation of thioethers (sulfides). The branched structure of the 2,6-dimethylheptyl group may introduce some steric hindrance compared to linear thiols, potentially slowing the reaction rate with bulky electrophiles, but generally, the high nucleophilicity of the thiolate ensures efficient reaction. masterorganicchemistry.com

In conjugate additions, specifically the Michael reaction, the thiolate of this compound can add to α,β-unsaturated carbonyl compounds. acs.org This reaction is a highly efficient method for forming carbon-sulfur bonds. nih.gov

| Reaction Type | Reactant | Product Type | General Mechanism |

|---|---|---|---|

| SN2 Alkylation | Alkyl Halide (R'-X) | Thioether (Sulfide) | Deprotonation to thiolate, followed by nucleophilic attack on the alkyl halide. |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Base-catalyzed formation of thiolate, which adds to the β-carbon of the Michael acceptor. wikipedia.org |

| Epoxide Opening | Epoxide | β-Hydroxy Thioether | Thiolate attacks one of the epoxide carbons, leading to ring-opening. |

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.org These reactions can proceed through two primary mechanisms: radical addition and Michael addition.

Radical Addition : This is the most common pathway for thiol-ene reactions. It is typically initiated by UV light or a radical initiator, which abstracts the hydrogen atom from the thiol group of this compound to form a thiyl radical (CC(C)CC(S•)CC(C)C). wikipedia.org This radical then adds to an alkene (the "-ene") in an anti-Markovnikov fashion to generate a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org This mechanism is highly efficient and tolerant of various functional groups. smu.edu

Michael Addition : As discussed previously, the base-catalyzed conjugate addition of the thiol to an electron-deficient alkene (like an acrylate (B77674) or maleimide) is also considered a thiol-ene reaction. wikipedia.org This pathway also results in an anti-Markovnikov product. wikipedia.org

The thiol-yne reaction involves the addition of a thiol to an alkyne. Under radical conditions, this compound can add once to form a vinyl sulfide (B99878), and potentially a second time to the remaining double bond, leading to a dithioether product. nih.gov Nucleophilic pathways are also possible with activated alkynes. acs.org

The sulfur atom in this compound exists in its most reduced state (-2 oxidation state) and is readily oxidized. The nature of the product depends on the strength of the oxidizing agent.

Mild Oxidation : Treatment with mild oxidants like iodine (I₂) or atmospheric oxygen results in the coupling of two thiol molecules to form a disulfide. masterorganicchemistry.comlibretexts.org In this case, this compound would form bis(2,6-dimethylheptan-4-yl) disulfide. This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or sodium borohydride.

Strong Oxidation : Stronger oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid can oxidize the thiol further. chemistrysteps.comwikipedia.org The oxidation proceeds sequentially to a sulfenic acid (R-SOH), then a sulfinic acid (R-SO₂H), and finally to a sulfonic acid (R-SO₃H). chemistrysteps.com Due to the ability of sulfur to expand its octet, these higher oxidation states are readily accessible. chemistrysteps.com

| Compound Type | General Formula (R = 2,6-dimethylheptyl) | Sulfur Oxidation State | Required Conditions |

|---|---|---|---|

| Thiol | R-SH | -2 | Starting material |

| Disulfide | R-S-S-R | -1 | Mild oxidants (I₂, O₂) |

| Sulfenic Acid | R-SOH | 0 | Controlled oxidation (often unstable intermediate) |

| Sulfinic Acid | R-SO₂H | +2 | Stronger oxidants (e.g., H₂O₂) |

| Sulfonic Acid | R-SO₃H | +4 | Harsh oxidation (KMnO₄, HNO₃) chemistrysteps.com |

Stereochemical and Regiochemical Aspects of this compound Reactions

The structure of this compound has important implications for the stereochemistry and regiochemistry of its reactions. The carbon atom bonded to the sulfur (C4) is a stereocenter, meaning the molecule is chiral and can exist as (R)- and (S)-enantiomers.

Stereochemistry : If a reaction does not involve breaking the C-S bond, the stereochemistry at the C4 center will be retained. For instance, in oxidation to a disulfide or sulfonic acid, the chirality of the 2,6-dimethylheptyl group remains unchanged. However, in reactions where the thiol acts as a nucleophile attacking another chiral center, a mixture of diastereomers could be formed. The synthesis of chiral thiol-containing compounds often requires stereoselective methods to control the outcome. elsevierpure.com The stereochemistry of products in thiol-yne reactions can be influenced by factors like solvent polarity and base strength, which can control the formation of cis or trans isomers in the resulting vinyl sulfide. nih.gov

Regiochemistry : The regioselectivity of addition reactions is a key consideration. In the radical-mediated thiol-ene reaction, the addition of the thiyl radical to an alkene proceeds with high anti-Markovnikov selectivity. acs.orgresearchgate.net This means the sulfur atom adds to the less substituted carbon of the double bond. This is a reliable and synthetically useful outcome. Similarly, the nucleophilic Michael addition pathway also yields the anti-Markovnikov product. wikipedia.org

Catalytic and Non-Catalytic Chemical Transformations Involving this compound

Transformations of this compound can be promoted through both catalytic and non-catalytic means.

Catalytic Transformations :

Base Catalysis : Many reactions involving thiols are catalyzed by bases. The base deprotonates the thiol to the more nucleophilic thiolate, accelerating reactions like Michael additions and SN2 substitutions.

Acid Catalysis : The addition of hydrogen sulfide (a simple thiol) to alkenes can be catalyzed by acids. wikipedia.org

Metal Catalysis : The oxidation of thiols to disulfides can be catalyzed by metal complexes. wikipedia.org Conversely, certain metal catalysts are employed for C-S bond-forming cross-coupling reactions where thiols can be used as the sulfur source.

Non-Catalytic Transformations :

Photoinitiation : The radical-based thiol-ene reaction is a prime example of a non-catalytic transformation, initiated by UV light. This method avoids the need for initiators or catalysts, providing a "clean" reaction system. acs.orgresearchgate.net

Thermal Initiation : Some radical reactions involving thiols can be initiated by heat, although this can sometimes lead to less selectivity compared to photoinitiation. nih.gov

Elucidation of Reaction Intermediates and Mechanistic Pathways

Understanding the transient species formed during reactions is key to elucidating mechanistic pathways. For this compound, several key intermediates are central to its reactivity.

Thiolate Anion (R-S⁻) : Formed under basic conditions, this is the key intermediate in nucleophilic reactions such as Michael additions and SN2 reactions. chemistrysteps.com Its formation is a crucial first step that dramatically increases the nucleophilicity of the sulfur atom.

Thiyl Radical (R-S•) : This intermediate is the cornerstone of radical-based thiol-ene and thiol-yne additions. wikipedia.org It is generated by the homolytic cleavage of the S-H bond, which is weaker than an O-H bond, making radical formation favorable. wikipedia.org In biological systems, thiyl radicals are involved in various enzymatic processes. wikipedia.org

Sulfenic Acid (R-SOH) : This is often the initial, transient intermediate in the oxidation of thiols. nih.gov Sulfenic acids are typically highly reactive and are quickly oxidized further to sulfinic and sulfonic acids or may react with another thiol to form a disulfide. nih.gov Their fleeting nature makes them challenging to isolate but crucial in understanding oxidation mechanisms.

The interplay between these intermediates defines the diverse reactivity of this compound, allowing it to participate in nucleophilic, radical, and redox reactions.

Computational and Theoretical Investigations of 2,6 Dimethylheptane 4 Thiol

Computational and theoretical chemistry provides powerful tools for understanding the molecular properties and reactivity of compounds like 2,6-dimethylheptane-4-thiol. These methods allow for the investigation of electronic structure, molecular interactions, and reaction energetics, offering insights that complement experimental studies.

Advanced Analytical Methodologies for the Characterization and Detection of 2,6 Dimethylheptane 4 Thiol

Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS) for Thiol Analysis.nih.govbenchchem.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,6-dimethylheptane-4-thiol. nsf.gov This hyphenated technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nsf.gov

The development of a robust GC method for the analysis of branched thiols such as this compound involves careful optimization of several parameters to achieve efficient separation and accurate quantification. The highly reactive nature of the sulfhydryl (–SH) group can lead to challenges like peak tailing during GC analysis. mdpi.com

Key considerations in method development include:

Column Selection: The choice of the stationary phase is critical for resolving complex mixtures of thiols. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5), is often suitable for the separation of non-polar to moderately polar compounds like branched alkanethiols. The column dimensions (length, internal diameter, and film thickness) are also optimized to balance resolution and analysis time.

Injection Technique: For trace analysis of thermally labile thiols, cool-on-column injection is often preferred as it minimizes thermal degradation of the analyte. mdpi.com Other techniques like splitless injection can also be employed, particularly after derivatization, which enhances the thermal stability of the thiol. mdpi.com

Oven Temperature Program: A carefully controlled temperature program is essential to separate analytes with different boiling points. The program typically starts at a lower temperature to resolve volatile components and then ramps up to elute less volatile compounds.

Derivatization: To improve chromatographic properties and detection sensitivity, thiols are often derivatized before analysis. Derivatization can reduce the polarity of the thiol group, decrease its reactivity, and improve peak shape. Common derivatizing agents for thiols include those that form stable thioethers.

A typical GC-MS method for the analysis of a related compound, 2,6-dimethylheptane (B94447), is detailed below. While specific to the alkane, the general parameters can be adapted for the corresponding thiol. nsf.gov

| Parameter | Value |

| GC System | Shimadzu GC17A |

| Mass Spectrometer | QP5000 |

| Injection Mode | Headspace injection |

| Oven Program | The specific temperature program would be optimized for the separation of this compound, likely starting at a low temperature and ramping up to elute the compound. |

| Carrier Gas | Helium |

| MS Scan Mode | Full scan (e.g., 40-400 Da) |

| Identification | Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST). For 2,6-dimethylheptane, a NIST library match confidence of 88% has been reported in some analyses. nsf.gov |

This table is interactive. Users can sort and filter the data as needed.

Electron ionization (EI) is a common ionization technique used in GC-MS. In EI, the analyte molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.

Hypothetical Fragmentation of this compound:

Molecular Ion (M+): The peak corresponding to the intact molecule.

[M-SH]+: Loss of the sulfhydryl radical.

[M-C4H9]+: Loss of a butyl or isobutyl radical from the ends of the chain.

Fragments from cleavage alpha to the sulfur atom.

The exact mass and relative abundance of these fragments would be used to confirm the structure of the compound.

Spectroscopic Characterization Utilizing Nuclear Magnetic Resonance (NMR).nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific NMR data for this compound is not provided in the search results, expected chemical shifts can be predicted based on the known values for similar structural motifs. chemistrysteps.com

¹H NMR:

The proton of the thiol group (-SH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

The proton on the carbon bearing the thiol group (H-4) would likely be a multiplet due to coupling with adjacent protons.

The methine protons (H-2 and H-6) would also appear as multiplets.

The various methylene (B1212753) (-CH2-) and methyl (-CH3) groups would have distinct chemical shifts and coupling patterns, allowing for their assignment.

¹³C NMR:

The carbon atom bonded to the thiol group (C-4) would have a characteristic chemical shift.

The other carbon atoms in the chain (C-1, C-2, C-3, C-5, C-6, C-7, and the methyl carbons) would each give a distinct signal, confirming the carbon skeleton of the molecule.

A related compound, 4-{(4-Fluorophenyl)thio}-2,6-dimethylheptane-3,5-dione, provides some insight into the expected ¹H and ¹³C NMR chemical shifts for a similar carbon backbone. rsc.org For this derivative, the methyl protons appear around 1.08-1.14 ppm, and the methine protons are observed around 3.42-3.52 ppm. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurements.nih.gov

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of a molecule, providing a powerful confirmation of its identity.

For this compound (C9H20S), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that is very close to this theoretical value, typically with an error of less than 5 ppm. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. HRMS is often performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Infrared (IR) Spectroscopy for Functional Group Identification.nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the key absorption bands would be:

S-H Stretch: A weak to moderately intense band typically appearing in the region of 2550-2600 cm⁻¹. The presence of this band is a strong indicator of a thiol group.

C-H Stretch: Strong bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.

C-H Bend: Bands in the region of 1350-1480 cm⁻¹ corresponding to the bending vibrations of the C-H bonds.

The IR spectrum of the related compound 2,6-dimethyl-4-heptanone (B141440) shows characteristic C-H stretching and bending vibrations, as well as a strong C=O stretch for the ketone group. nist.gov For the thiol, the defining feature would be the S-H stretching vibration.

Development of Specialized Analytical Methods for Trace Analysis in Chemical Systems

The detection of thiols at trace levels is crucial in many applications. mdpi.com This often requires the development of specialized analytical methods that enhance sensitivity and selectivity.

One common approach is the use of derivatization with a fluorogenic reagent, followed by separation using techniques like capillary zone electrophoresis (CZE) with laser-induced fluorescence (LIF) detection. nih.gov This method can achieve extremely low detection limits, in the picomolar to attomolar range. nih.gov While developed for biological thiols, this principle can be adapted for the trace analysis of this compound in various matrices.

Another strategy involves selective extraction and preconcentration techniques. Solid-phase microextraction (SPME) is a solvent-free method that can be used to extract volatile and semi-volatile compounds from a sample matrix, concentrating them onto a coated fiber for subsequent GC-MS analysis.

For electrochemical detection, methods like Fourier transform cyclic voltammetry have been shown to detect thiol compounds at picomolar concentrations. oiccpress.com This technique offers high sensitivity, accuracy, and the potential for automation. oiccpress.com

Advanced Applications of 2,6 Dimethylheptane 4 Thiol in Chemical Sciences Research

Utilization as a Synthetic Building Block in Organic Synthesis

2,6-Dimethylheptane-4-thiol, a branched alkanethiol, serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of the thiol group, which can undergo various transformations to create more complex molecules. The parent hydrocarbon, 2,6-dimethylheptane (B94447), has been synthesized via the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. nist.gov This involves the reaction of isobutyl magnesium bromide with ethyl formate (B1220265) to produce the intermediate 2,6-dimethylheptan-4-ol (B1670625). nist.gov This alcohol can then, in principle, be converted to the corresponding thiol.

The thiol functionality allows for a range of reactions, including nucleophilic substitution and addition reactions. For instance, thiols are known to react with aldehydes and ketones. Research on related compounds, such as 2-heptanethiol, has shown that it can be synthesized from the corresponding alcohol by activation of the hydroxyl group followed by nucleophilic substitution with a sulfur nucleophile. imreblank.ch This highlights a potential synthetic route to this compound and its subsequent use in creating new chemical entities.

The branched nature of the 2,6-dimethylheptane backbone can impart specific physical and chemical properties to the resulting molecules, such as increased solubility in organic solvents or unique stereochemical arrangements. These characteristics are valuable in the design of new compounds for various applications.

Contributions to Fundamental Understanding of Branched Alkanethiol Chemistry

The study of this compound contributes to the broader understanding of branched alkanethiol chemistry. Alkanethiols are organic compounds containing a thiol group (-SH) attached to an alkyl chain. The branching in the alkyl chain, as seen in this compound, can significantly influence the compound's reactivity and physical properties compared to its linear counterparts.

Research into the properties of the parent alkane, 2,6-dimethylheptane, has provided valuable data on its physical constants, such as boiling point, freezing point, and density. nist.gov This foundational knowledge is crucial for understanding how the introduction of a thiol group at the 4-position of the branched heptane (B126788) chain affects these properties. The steric hindrance provided by the methyl groups at the 2 and 6 positions can influence the accessibility and reactivity of the thiol group, a key area of investigation in physical organic chemistry.

Furthermore, the study of reactions involving branched thiols, such as their addition to alkenes and alkynes (thiol-ene and thiol-yne reactions), provides insights into reaction mechanisms and stereoselectivity. wikipedia.orgresearchgate.net The bulky nature of the 2,6-dimethylheptyl group can direct the stereochemical outcome of these reactions, leading to the preferential formation of specific isomers. This level of control is highly desirable in synthetic chemistry.

Role in the Development of Novel Chemical Reagents and Reaction Methodologies

The unique structure of this compound makes it a candidate for the development of novel chemical reagents. The thiol group is a versatile functional handle that can be modified to create a variety of reagents with specific applications. For example, thiols can be oxidized to form disulfides or sulfonyl chlorides, which are themselves useful reagents in organic synthesis.

The development of new reaction methodologies often relies on the use of specialized reagents that can control the course of a chemical transformation. The branched structure of this compound could be exploited to develop stereoselective catalysts or ligands for metal-catalyzed reactions. The steric bulk of the alkyl group could create a specific chiral environment around a catalytic center, influencing the enantioselectivity of a reaction.

Moreover, the principles of thiol-based "click chemistry" have expanded the toolbox of synthetic chemists. wikipedia.orgnih.govnih.govd-nb.info These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. This compound can potentially be employed in these methodologies to create complex molecular architectures.

Applications in Materials Science and the Synthesis of Functional Compounds

The thiol functionality of this compound opens up avenues for its application in materials science and the synthesis of functional compounds.

Incorporation into Polymer Systems via Click Chemistry (e.g., Thiol-ene/Thiol-yne)

Thiol-ene and thiol-yne reactions are powerful "click" reactions used for polymer synthesis and modification. wikipedia.orgresearchgate.netnih.govd-nb.inforsc.org These reactions involve the radical-mediated or nucleophilic addition of a thiol to an alkene (ene) or alkyne (yne), respectively. wikipedia.orgresearchgate.netacs.org

Thiol-ene Chemistry: This reaction proceeds via a step-growth mechanism, often initiated by UV light, leading to the formation of uniform polymer networks. researchgate.net The reaction is highly efficient and tolerant of various functional groups. researchgate.net this compound can be incorporated into polymer chains or used as a cross-linking agent to modify the properties of materials. For example, it could be reacted with polymers containing pendant alkene groups to introduce the bulky and hydrophobic 2,6-dimethylheptyl group, thereby altering the polymer's surface properties or thermal characteristics.

Thiol-yne Chemistry: The thiol-yne reaction offers the advantage of introducing two thiol molecules per alkyne unit, leading to polymers with higher cross-linking density and potentially higher refractive indices due to the increased sulfur content. d-nb.inforsc.org This reaction can be initiated by radicals, bases, or transition metals. wikipedia.orgnih.gov The use of this compound in thiol-yne polymerizations could lead to the development of novel materials with tailored properties for applications in optics or coatings.

Interactive Table: Thiol-Click Reactions in Polymer Science

| Reaction Type | Key Features | Potential Role of this compound |

| Thiol-ene | High efficiency, step-growth mechanism, often photoinitiated. researchgate.net | Monomer for polymerization, grafting agent to modify polymer surfaces. |

| Thiol-yne | Higher cross-linking density, potential for high refractive index materials. d-nb.inforsc.org | Cross-linker, monomer for creating highly branched polymers. |

Design and Synthesis of Specialty Molecules Exploiting Thiol Functionality

The thiol group is a key functional group for the synthesis of a wide range of specialty molecules. The unique branched structure of this compound can be leveraged to design molecules with specific functions.

For example, thiols are used to synthesize sulfur-containing heterocycles, which are prevalent in many biologically active compounds and pharmaceuticals. The reaction of a thiol with other functional groups within the same molecule can lead to the formation of cyclic structures. The 2,6-dimethylheptyl substituent could influence the conformation and biological activity of these heterocyclic compounds.

Furthermore, the thiol group can be used to anchor molecules to surfaces, such as gold nanoparticles or self-assembled monolayers. The branched alkyl chain of this compound could influence the packing and organization of these surface-bound molecules, which is critical for applications in nanoscience and sensor technology. Research on related compounds has demonstrated the synthesis of functionalized molecules for applications in medical imaging and therapy. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dimethylheptane-4-thiol, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves thiolation of 2,6-dimethylheptan-4-ol via Mitsunobu reaction or nucleophilic substitution with thiourea followed by hydrolysis. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 162 for C₉H₁₈S) and absence of side products. Nuclear magnetic resonance (¹H and ¹³C NMR) should confirm structural integrity, with characteristic thiol proton signals at δ ~1.3–1.5 ppm and methyl groups at δ ~0.8–1.0 ppm .

Q. How do phase-change properties of this compound influence its handling in laboratory settings?

- Methodological Answer : Phase-change data (melting point, boiling point) are critical for storage and reaction conditions. Thermodynamic properties can be retrieved from NIST Standard Reference Database 69, which reports vapor pressure curves and heat capacity values. For example, differential scanning calorimetry (DSC) can experimentally determine melting points, while thermogravimetric analysis (TGA) assesses thermal stability. Cross-referencing experimental data with NIST-compiled values ensures consistency .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : DFT calculations using functionals like B3LYP/6-31G(d) model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For instance, the thiol group’s sulfur atom exhibits high electron density, making it reactive toward metal catalysts. Correlation-energy formulas (e.g., Colle-Salvetti) refine predictions of binding energies in metal-thiolate complexes . Experimental validation via X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy confirms computational results .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. To address this:

- Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR.

- Compare experimental IR spectra (e.g., S-H stretch at ~2550 cm⁻¹) with NIST Chemistry WebBook reference data.

- Employ high-resolution MS (HRMS) to confirm molecular formulas. Contradictions in literature are mitigated by replicating synthesis under inert atmospheres (e.g., N₂) to prevent oxidation .

Q. How does steric hindrance from methyl groups in this compound affect its biological interactions?

- Methodological Answer : Steric effects reduce binding affinity in enzyme active sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with proteins like cytochrome P450. Competitive inhibition assays (e.g., fluorometric kits) quantify IC₅₀ values. For example, methyl groups at positions 2 and 6 may hinder thiol-disulfide exchange, altering redox activity. Cross-validation with X-ray crystallography of protein-ligand complexes provides structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.